Product packaging for 4,4'-Dithiobiscinnamic Acid(Cat. No.:CAS No. 38650-27-0)

4,4'-Dithiobiscinnamic Acid

Cat. No.: B014485
CAS No.: 38650-27-0
M. Wt: 358.4 g/mol
InChI Key: AUSTUSJOMJITTD-UHFFFAOYSA-N
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Description

4,4'-Dithiobiscinnamic Acid (CAS 38650-27-0) is a high-purity synthetic compound provided as a light brown solid. With a molecular formula of C 18 H 14 O 4 S 2 and a molecular weight of 358.43 g/mol, this reagent is characterized by a high melting point of 250-270°C and is soluble in DMSO and methanol. As a cinnamic acid derivative featuring a disulfide bridge, this compound is a valuable building block in organic synthesis and materials science. Cinnamic acid derivatives are widely recognized for their potential in medicinal chemistry research, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, making them useful scaffolds in the rational design of novel therapeutic agents . The distinct disulfide bond within its structure offers a reactive handle for further chemical modification or for use in dynamic covalent chemistry applications. For optimal stability, store this product in a -20°C freezer. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O4S2 B014485 4,4'-Dithiobiscinnamic Acid CAS No. 38650-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[[4-(2-carboxyethenyl)phenyl]disulfanyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSTUSJOMJITTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408059
Record name 4,4'-Dithiobiscinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38650-27-0
Record name 4,4'-Dithiobiscinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4,4 Dithiobiscinnamic Acid

General Synthetic Strategies for Disulfide-Containing Dicarboxylic Acids

The synthesis of dicarboxylic acids containing a disulfide linkage, such as 4,4'-Dithiobiscinnamic Acid, generally involves a two-stage process. First is the synthesis of a precursor molecule that contains both the carboxylic acid (or a group that can be converted to it) and a thiol group (or a protected version). The second stage is the oxidative coupling of two of these precursor molecules to form the disulfide bond.

The primary precursor for this compound is a cinnamic acid molecule functionalized with a thiol group at the 4-position of the phenyl ring, namely 4-mercaptocinnamic acid. The synthesis of cinnamic acid and its derivatives can be achieved through various classical organic reactions. The Perkin reaction is a well-known method for producing cinnamic acids, though it can sometimes lead to side products. jocpr.com Another common approach is the Claisen-Schmidt condensation. jocpr.com

For the synthesis of the specific precursor, 4-mercaptocinnamic acid, a common route starts from a more readily available substituted cinnamic acid, such as 4-aminocinnamic acid. The amino group can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the target thiol. Alternatively, nucleophilic aromatic substitution on a substrate like 4-chlorocinnamic acid with a sulfur source can be employed. The cinnamic acid framework itself is a key intermediate in the biosynthesis of numerous natural products, originating from the amino acid phenylalanine.

The formation of a disulfide bond (S-S) is a critical step and is most commonly achieved through the oxidation of thiols. thieme-connect.comresearchgate.net This transformation can be accomplished using a wide array of oxidizing agents and methods, the choice of which depends on the substrate's sensitivity and desired reaction conditions. thieme-connect.com

Common techniques include:

Aerobic Oxidation: Using oxygen from the air, often catalyzed by metal ions, provides a green and economical method. organic-chemistry.orgnih.gov

Hydrogen Peroxide: In the presence of catalysts like iodide ions, H₂O₂ serves as an effective oxidant. organic-chemistry.org

Halogen-based Reagents: Reagents such as iodine (I₂) or N-iodosuccinimide (NIS) are frequently used for the efficient synthesis of disulfide bridges. springernature.com

Thiol-Disulfide Exchange: This method involves the reaction of a thiol with an activated disulfide, such as a pyridyl disulfide, to form a new disulfide bond. This approach is particularly useful for creating unsymmetrical disulfides and is common in peptide chemistry. csic.es

Sulfuryl Fluoride (SO₂F₂): A recently developed method utilizes SO₂F₂ in the presence of a base for a rapid and highly chemoselective conversion of thiols to disulfides, accommodating a wide range of functional groups. nih.gov

MethodOxidant/ReagentTypical ConditionsAdvantagesDisadvantages
Air Oxidation O₂ (Air)Catalytic metal ions, pH 7.5Environmentally friendly, inexpensiveCan be slow, may require catalyst
Peroxide Oxidation H₂O₂Catalytic I⁻ or I₂Clean reaction, water as byproductPotential for over-oxidation
Iodine Oxidation I₂Basic or neutral conditionsFast and efficientStoichiometric reagent required
Thiol-Disulfide Exchange Activated disulfidesSolution or solid phaseHigh purity, good for unsymmetrical disulfidesRequires pre-activated thiol
Sulfuryl Fluoride SO₂F₂Base (e.g., Et₃N) in CH₃CNVery fast, high yield, excellent chemoselectivityGaseous reagent

Specific Synthetic Routes to this compound

The most direct synthesis of this compound involves the dimerization of its thiol precursor, 4-mercaptocinnamic acid, through an oxidation reaction. A typical laboratory procedure would involve dissolving 4-mercaptocinnamic acid in an appropriate solvent, such as aqueous ammonia (B1221849) or an organic solvent, and treating it with a suitable oxidizing agent.

For example, bubbling air through an ammoniacal solution of 4-mercaptocinnamic acid can afford the desired product. Alternatively, a solution of iodine in ethanol (B145695) or potassium iodide can be added to a solution of the thiol until a persistent color indicates the completion of the reaction. The solid product, this compound, often precipitates from the reaction mixture and can be collected by filtration.

Derivatization and Functionalization Strategies

This compound possesses three primary sites for chemical modification: the two carboxylic acid groups, the two alkene double bonds, and the two phenyl rings. These functionalities allow for a wide range of transformations to tailor the molecule's properties. Derivatization is the chemical modification of a compound to produce a new compound with properties suitable for a specific application or analysis. researchgate.netrsc.org

The carboxylic acid groups are readily converted into esters and amides, which is a common strategy for modifying cinnamic acid derivatives. jocpr.commdpi.com

Esterification: The formation of esters can be accomplished through several methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) and typically requires reflux conditions. sapub.orgnumberanalytics.com

Steglich Esterification: A milder method suitable for sensitive substrates, it uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org This reaction is generally performed at room temperature. wikipedia.org

Reaction with Carbonates: An alternative, catalyst-free method involves reacting the carboxylic acid with a dialkylcarbonate in an alcohol-containing solvent. google.com

Amidation: The synthesis of amides from the carboxylic acid groups generally requires the activation of the carboxyl group.

Coupling Reagents: A vast array of coupling reagents is available to facilitate amide bond formation with amines. These include carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), as well as phosphonium- and uranium-based reagents. beilstein-journals.orgnih.gov

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. nih.gov

Direct Amidation: Some methods allow for the direct coupling of carboxylic acids and amines using specific catalysts, such as boric acid, or by leveraging reagents like tetraalkylthiuram disulfides. researchgate.netresearchgate.net

ReactionReagentsKey Features
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Equilibrium-driven, often requires heat
Steglich Esterification Alcohol, DCC, DMAPMild conditions, good for sensitive substrates
Amidation (Coupling) Amine, Coupling Agent (e.g., EDC, COMU)High yields, broad substrate scope
Amidation (via Acid Chloride) SOCl₂ then AmineUses a highly reactive intermediate

Further functionalization can be achieved at the other reactive sites of the molecule, although the stability of the disulfide bond must be considered.

Reactions at the Alkene Double Bond: The carbon-carbon double bonds of the cinnamic acid units can undergo various addition reactions. For instance, catalytic hydrogenation can reduce the double bonds to yield the corresponding saturated dicarboxylic acid, 4,4'-dithiobis(3-phenylpropanoic acid). Halogenation or hydrohalogenation reactions are also possible, introducing further functionality.

Reactions at the Phenyl Rings: The phenyl rings can undergo electrophilic aromatic substitution. However, the reaction conditions must be chosen carefully to avoid cleavage of the disulfide bond, which can be sensitive to strong oxidizing or reducing agents and certain electrophiles. The directing effects of the disulfide and the propenoic acid substituents would influence the position of any new functional groups on the rings. The modification of the phenyl ring is a known strategy for altering the biological efficacy of cinnamic acid derivatives. nih.gov

Tailoring of the Disulfide Linkage

The disulfide bond is the most reactive and versatile functional group within the this compound molecule. Its ability to undergo cleavage and exchange reactions under specific chemical or physiological conditions is central to its application in various scientific fields, particularly in the design of stimuli-responsive materials. The tailoring of this linkage primarily involves its reductive cleavage to form thiols or its reaction with other thiol-containing molecules to create unsymmetrical disulfides.

The most significant chemical transformation of this compound involves the reductive cleavage of the disulfide (S–S) bond. This reaction breaks the molecule into two equivalents of 4-mercaptocinnamic acid. This transformation is not merely a synthetic step but is often the functional trigger in responsive systems. The cleavage is typically initiated by reducing agents, with thiol-based compounds being the most common.

The mechanism of disulfide reduction by a thiol occurs via a bimolecular nucleophilic substitution (SN2) reaction, often referred to as thiol-disulfide exchange. researchgate.netcsic.es The process is initiated by a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bridge. researchgate.net This leads to a series of equilibrium reactions that, in the presence of excess reducing agent, are driven to completion, resulting in the fully reduced thiols. csic.es

A key application of this tailored cleavage is in the development of redox-responsive drug delivery systems. The disulfide bond is stable under normal physiological conditions but can be selectively cleaved in environments with high concentrations of reducing agents, such as glutathione (B108866) (GSH). nih.govdovepress.com The intracellular environment, and particularly that of tumor cells, has a significantly higher GSH concentration (approximately 0.5–10 mM) compared to the extracellular space (around 2–20 μM). nih.gov This differential allows for the targeted disassembly of disulfide-containing nanocarriers and the release of encapsulated therapeutic agents specifically within cancer cells. researchgate.net

Several reagents and methods have been documented for the cleavage of disulfide bonds, each with specific applications and conditions.

Glutathione (GSH): As a primary intracellular reducing agent, GSH is the most biologically relevant trigger for disulfide bond cleavage in therapeutic applications. dovepress.comresearchgate.net Systems incorporating this compound or similar disulfide linkers are designed to be stable in the bloodstream but to rapidly degrade and release their payload upon entering the high-GSH environment of a cell's cytoplasm. nih.gov

Dithiothreitol (DTT): A powerful and common laboratory reducing agent, DTT is frequently used to cleave disulfide bonds for analytical or synthetic purposes. dovepress.comnih.gov Its two thiol groups allow it to form a stable six-membered ring after reducing a disulfide, which drives the reaction to completion. In a study on the Streptomyces subtilisin inhibitor, DTT was used to selectively reduce the more solvent-accessible of two disulfide bonds, demonstrating that cleavage can be tailored based on the steric environment of the bond. nih.gov

Tris(2-carboxyethyl)phosphine (TCEP): This is an alternative, thiol-free reducing agent that is effective over a wide pH range and is more resistant to air oxidation than many thiol reagents. nih.gov

Electrochemical Reduction: Disulfide bonds can also be cleaved efficiently using electrochemical methods. This technique offers a high degree of control and can be integrated into online detection systems like mass spectrometry, providing an alternative to chemical reagents. nih.gov

Hydrogenolysis: The cleavage of disulfide bonds can also be achieved through hydrogenolysis, a reaction that uses hydrogen gas, often with a metal catalyst. researchgate.net

The efficiency of thiol-disulfide exchange is influenced by environmental factors, most notably pH. The reaction rate typically increases with pH, as a more alkaline environment promotes the deprotonation of the reducing thiol to its more nucleophilic thiolate form. csic.esnih.gov Studies on model cyclic peptides have shown that disulfide bond degradation is significantly affected by pH, with different degradation pathways occurring in acidic versus neutral and basic conditions. nih.gov

The data below summarizes key methods used to tailor the disulfide linkage.

Method/ReagentDescriptionKey Findings/Application
Glutathione (GSH) A tripeptide that is the primary intracellular reducing agent.Used as a biological trigger in redox-responsive systems; cleavage is initiated by the high GSH concentration in tumor cells. nih.govdovepress.comresearchgate.net
Dithiothreitol (DTT) A strong, dithiol-based reducing agent commonly used in laboratories.Effectively cleaves disulfide bonds. Can be used for selective reduction based on the bond's accessibility. dovepress.comnih.gov
Thiol-Disulfide Exchange A general reaction mechanism where a thiol attacks a disulfide bond.The fundamental process for both disulfide cleavage and the formation of unsymmetrical disulfides. It is an equilibrium-driven process. researchgate.netcsic.es
Electrochemical Reduction An instrument-based method using an electric potential to drive reduction.Offers a controllable, reagent-free alternative for disulfide cleavage, suitable for online analytical applications. nih.gov
pH Control Altering the pH of the reaction medium.Influences the rate of thiol-disulfide exchange. Higher pH values favor the reactive thiolate species, increasing the reaction rate. csic.esnih.gov

Advanced Spectroscopic Characterization of 4,4 Dithiobiscinnamic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, which encompasses Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups, as different bonds and groups vibrate at characteristic frequencies. nanalysis.com

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. nanalysis.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, providing a molecular fingerprint. For 4,4'-Dithiobiscinnamic acid, FT-IR analysis is crucial for confirming the presence of its key functional groups.

The most prominent feature is expected to be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. mdpi.com A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid should appear around 1700 cm⁻¹. mdpi.com

Other expected signals include the C=C stretching vibrations from the aromatic ring and the alkene group, typically found in the 1600-1450 cm⁻¹ region. The out-of-plane bending of the aromatic C-H bonds in the para-substituted rings would give rise to a strong band in the 850-800 cm⁻¹ range. The disulfide (S-S) bond, however, is known to have a very weak or non-existent absorption in FT-IR spectra due to the small change in dipole moment during its vibration. researchgate.nethmdb.ca

Table 1: Representative FT-IR Data for this compound (Note: Specific experimental data for this compound is not readily available. The following table represents typical frequency ranges for the expected functional groups.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (dimer) 2500-3300 (broad)
Carbonyl (C=O) C=O Stretch ~1700
Alkene C=C Stretch ~1625
Aromatic Ring C=C Stretch ~1600, ~1500, ~1450

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds. Therefore, it is particularly well-suited for observing the disulfide (S-S) bond in this compound, which is expected to produce a distinct and characteristic signal in the 500-550 cm⁻¹ range.

Table 2: Representative Raman Spectroscopy Data for this compound (Note: Specific experimental data for this compound is not readily available. The following table represents typical assignments for the expected vibrational modes.)

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Disulfide S-S Stretch 500-550
Alkene C=C Stretch ~1630
Aromatic Ring Ring Breathing/Stretching ~1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy provides information about the different types of protons in a molecule. For this compound, the spectrum is expected to be highly informative. Due to the molecule's symmetry, the two cinnamic acid units are chemically equivalent, simplifying the spectrum.

Key expected signals include:

A broad singlet far downfield (typically >12 ppm) for the acidic proton of the carboxylic acid group.

Two doublets in the vinylic region (6.0-8.0 ppm) corresponding to the two protons on the carbon-carbon double bond. The large coupling constant (J-value, typically ~16 Hz) between these protons would confirm their trans configuration.

Two doublets in the aromatic region (7.0-8.5 ppm) characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: Specific experimental data for this compound is not readily available. The following table represents predicted chemical shifts and multiplicities.)

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) > 12.0 broad singlet 1H
Aromatic (ortho to S) 7.4 - 7.6 doublet 2H
Aromatic (ortho to C=C) 7.6 - 7.8 doublet 2H
Vinylic (α to COOH) 6.3 - 6.5 doublet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy detects the carbon nuclei in a molecule. researchgate.net In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, providing a count of the non-equivalent carbons. Due to the symmetry of this compound, only nine distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid would appear furthest downfield (165-175 ppm). researchgate.netlibretexts.org The carbons of the aromatic ring and the alkene would resonate in the 115-150 ppm range. The quaternary carbons (those not bonded to hydrogen) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental data for this compound is not readily available. The following table represents predicted chemical shifts for the unique carbons.)

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168-172
Vinylic (β to COOH) 140-145
Aromatic (C-S) 138-142
Aromatic (C-C=C) 132-136
Aromatic (CH, ortho to C=C) 128-131
Aromatic (CH, ortho to S) 126-129

Two-Dimensional NMR Techniques for Connectivity

While 1D NMR provides essential information, 2D NMR experiments are necessary to unambiguously assign all signals and confirm the molecular structure by establishing through-bond correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). tecmag.com For this compound, COSY would show cross-peaks between the two vinylic protons and between the adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. hmdb.cahmdb.ca It is invaluable for definitively assigning which proton signal corresponds to which protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.govblogspot.com It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the vinylic protons to the carbonyl carbon and to the quaternary aromatic carbon, confirming the attachment of the acrylic acid moiety to the phenyl ring.

Together, these 2D NMR techniques provide a complete and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity in this compound.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, is fundamental to understanding the electronic behavior of this compound, which is largely dictated by its extensive system of conjugated π-electrons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules with chromophores—the parts of a molecule that absorb light—this technique is invaluable. libretexts.orgmiamioh.edu The structure of this compound contains multiple chromophores, including two benzene rings and two acrylic acid moieties, all linked by a disulfide bridge. This extended conjugated system is expected to absorb light strongly in the UV region.

The absorption is primarily due to π→π* transitions, where an electron from a bonding π orbital is promoted to an antibonding π* orbital. libretexts.org Molecules with conjugated systems generally exhibit absorption at longer wavelengths compared to their non-conjugated counterparts. For instance, while isolated double bonds absorb at shorter, less accessible wavelengths, the conjugated system in a molecule like trans-cinnamic acid results in a maximum absorbance (λmax) around 270 nm. mdpi.comresearchgate.net Given the larger conjugated system in this compound, a shift to an even longer wavelength (a bathochromic or red shift) would be anticipated. The disulfide bond itself may contribute to absorption, potentially through n→σ* transitions, though these are typically weaker than π→π* transitions.

Detailed experimental data from a dedicated study would be required to specify the exact absorption maxima and the molar absorptivity coefficients, which are essential for quantitative analysis according to the Beer-Lambert law. libretexts.org

Interactive Data Table: Expected UV-Vis Absorption Characteristics

PropertyExpected Characteristic for this compoundRationale
Primary Transitionπ→πAssociated with the extensive conjugated system of the two cinnamic acid units. libretexts.org
Secondary Transitionn→π / n→σ*Possible due to non-bonding electrons on oxygen and sulfur atoms. libretexts.org
Expected λmax> 270 nmThe extended conjugation should cause a bathochromic shift compared to trans-cinnamic acid (λmax ≈ 270 nm). researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light and entered an excited electronic state. libretexts.org As the molecule relaxes from the excited state back to the ground state, it can emit a photon. libretexts.orgfrontiersin.org This technique is highly sensitive to the molecular structure and environment.

The fluorescence properties of a molecule are intrinsically linked to its structure. Fluorophores, the fluorescent parts of a molecule, often possess rigid, planar structures with extensive conjugation. While this compound possesses conjugated systems, its potential for fluorescence is not widely documented in available scientific literature. The disulfide bridge may introduce conformational flexibility, which can provide non-radiative pathways for the excited state to relax, thus quenching fluorescence. Furthermore, the presence of heavy atoms like sulfur can promote intersystem crossing to the triplet state, reducing fluorescence yield. mdpi.com

To characterize its fluorescent behavior, one would need to measure its excitation and emission spectra, determining the wavelengths of maximum emission and the fluorescence quantum yield. unipi.it Without specific experimental investigation, the fluorescent properties of this compound remain speculative.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and structure of a compound. memphis.edu For this compound (C₁₈H₁₄O₄S₂), the expected molecular weight is approximately 374.44 g/mol . In a mass spectrum, this would correspond to a molecular ion peak [M]⁺ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻, depending on the ionization method used (e.g., Electrospray Ionization - ESI). rsc.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers definitive structural confirmation. researchgate.netmdpi.com For this compound, characteristic fragmentation would be expected to occur at the disulfide bond, which is a relatively weak point in the molecule. Cleavage of the S-S bond would result in a prominent fragment ion corresponding to a 4-thiocinnamic acid radical cation. Other likely fragmentations would involve the carboxylic acid groups, such as the loss of a carboxyl group (-COOH) or water (H₂O). researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

Ion DescriptionPredicted m/zFragmentation Pathway
[M]⁺ (Molecular Ion)~374Ionization of the intact molecule.
[M-COOH]⁺~329Loss of a carboxylic acid radical.
[C₉H₇O₂S]⁺~179Cleavage of the S-S disulfide bond.
[M-2COOH]⁺~284Loss of both carboxylic acid groups.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. forcetechnology.com By directing X-rays onto a crystal, a unique diffraction pattern is produced, which is a fingerprint of the crystal's internal structure. forcetechnology.comicdd.com Analysis of this pattern allows for the determination of key crystallographic parameters, including the unit cell dimensions (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group (which describes the symmetry elements of the crystal). rcsb.orgiza-structure.org

For a compound like this compound, XRD analysis would reveal how the molecules pack together in the solid state. This includes information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings. Such data is crucial for understanding the material's physical properties and for computational modeling. researchgate.net

Currently, specific crystallographic data for this compound, such as its crystal system and unit cell parameters, are not reported in publicly accessible databases. A full structural determination would require growing a suitable single crystal of the compound and analyzing it with an X-ray diffractometer.

Computational Chemistry and Theoretical Investigations of 4,4 Dithiobiscinnamic Acid

Structural and Conformational Analysis

Computational methods are extensively used to determine the three-dimensional structures of molecules and to explore their conformational landscapes.

Geometry optimization is a computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.comfaccts.de This process involves calculating the forces on each atom and iteratively adjusting their positions until the forces are close to zero, resulting in a stable, or equilibrium, structure. faccts.de The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For crystalline solids, optimization can also be applied to the crystal structure, refining lattice parameters and molecular packing. conflex.net

Molecules can exist in various spatial arrangements called conformations, which arise from the rotation around single bonds. organicchemistrytutor.comlibretexts.org Conformational analysis is the study of the different conformations and their relative energies. organicchemistrytutor.comlibretexts.org By systematically rotating specific bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. nih.gov The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.gov This analysis is crucial for understanding the flexibility of a molecule and how its shape can influence its properties and interactions. fccc.edu

Prediction and Interpretation of Spectroscopic Data

Theoretical vibrational spectroscopy, through methods like DFT, allows for the prediction of infrared (IR) and Raman spectra. arxiv.orgderpharmachemica.com These calculations yield vibrational frequencies and intensities which correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of its constituent bonds. smu.edumdpi.commdpi.commdpi.commnstate.edu For 4,4'-Dithiobiscinnamic Acid, this would involve calculating the frequencies associated with the carboxylic acid groups, the aromatic rings, the vinyl groups, and the central disulfide bond. Comparison of these simulated spectra with experimental data, if available, is a standard method for validating the computational model and providing detailed assignments of the observed spectral bands. khanacademy.orgmdpi.com However, at present, no specific studies have been found that report the simulated IR and Raman spectra for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. ekb.eglibretexts.orgsigmaaldrich.comwashington.edujoaquinbarroso.com These calculations are based on determining the magnetic shielding around each nucleus within the molecule's optimized geometry. sigmaaldrich.com For this compound, theoretical chemical shifts would be calculated for the protons and carbons of the cinnamic acid moieties. The accuracy of these predictions is often high enough to aid in the assignment of experimental NMR spectra and to understand how the electronic environment of each atom influences its chemical shift. libretexts.orgsigmaaldrich.com Literature containing computed NMR data specific to this compound is not currently available.

The electronic absorption and emission properties of a molecule, which are measured experimentally by UV-Vis and fluorescence spectroscopy, can be simulated using TD-DFT. mdpi.comdergipark.org.trresearchgate.netekb.egjmaterenvironsci.comdiva-portal.orgnih.gov These calculations provide information on the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. dergipark.org.trresearchgate.netdiva-portal.org Similarly, the emission spectrum can be predicted by calculating the energy difference between the first excited state and the ground state. cuny.eduirjweb.comajchem-a.com For this compound, TD-DFT calculations could reveal the nature of its UV-Vis absorption, likely dominated by π-π* transitions within the aromatic rings and conjugated systems. diva-portal.org No such theoretical studies detailing the electronic absorption and emission of this specific compound have been identified.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. khanacademy.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comlibretexts.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.netnih.gov For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. The energy gap would indicate its relative reactivity. researchgate.net Specific HOMO-LUMO data for this molecule from computational studies are not available in published literature.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mnstate.eduuni-muenchen.demdpi.com An MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecular surface. uni-muenchen.de For this compound, the MEP map would likely show negative potential around the carboxylic acid oxygens and a more positive potential near the acidic protons. This provides a visual guide to the molecule's intermolecular interaction sites. frontiersin.orgmdpi.com As with the other computational aspects, specific MEP analysis for this compound has not been found in the reviewed literature.

Non-Linear Optical Properties (NLO) Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules, in particular, can exhibit large NLO responses due to the presence of delocalized π-electron systems. The investigation of NLO properties often involves computational methods, such as Density Functional Theory (DFT), to predict the behavior of new materials.

The molecular structure of this compound, featuring two cinnamic acid moieties linked by a disulfide bridge, suggests potential for NLO activity. The cinnamic acid portions contain phenyl rings and acrylic acid groups, which together form a conjugated π-system. The delocalization of electrons across these systems is a key factor for inducing non-linear optical responses. Theoretical calculations for similar organic compounds often focus on determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.com An enhanced hyperpolarizability value is a primary indicator of a molecule's potential for second-harmonic generation (SHG) and other NLO applications. mdpi.com

Computational studies on NLO materials typically employ specific functionals and basis sets within DFT, such as B3LYP or ωB97XD with 6-311++G(d,p), to calculate these properties. libretexts.orgrsc.org The calculations can also elucidate the contribution of different parts of the molecule to the NLO response and the direction of charge transfer. mdpi.com For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the charge transfer mechanisms that give rise to the NLO effects. researchgate.net

While the structural characteristics of this compound are suggestive of potential NLO behavior, specific theoretical or experimental studies quantifying its non-linear optical properties were not identified in the available research. Future computational work would be necessary to determine its hyperpolarizability and assess its suitability for NLO applications.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions at the atomic level. ijbiotech.combiorxiv.org Such simulations can provide detailed insights into the conformational dynamics, stability, and intermolecular forces that govern the macroscopic properties of materials. uiuc.edu For this compound, MD simulations could elucidate the nature of the interactions that dictate its solid-state packing and solution-phase behavior.

The primary intermolecular forces expected for this compound are:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. libretexts.org This would lead to the formation of strong intermolecular hydrogen bonds, likely resulting in dimeric structures or extended hydrogen-bonded networks, which significantly influence the material's melting point and solubility. harvard.edu

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. This is a common interaction in aromatic compounds and contributes to the stability of the crystalline structure.

Dipole-Dipole Interactions: The polar carboxylic acid groups introduce dipoles, leading to dipole-dipole interactions that further stabilize the molecular assembly. saskoer.ca

An MD simulation of this compound would typically start with a defined force field (e.g., CHARMM, AMBER) that parameterizes the bonded and non-bonded interactions within and between molecules. uiuc.edu The simulation would then solve Newton's equations of motion for the system, tracking the trajectories of all atoms over time. From these trajectories, various properties can be calculated, such as radial distribution functions to characterize intermolecular distances, and the binding energies of different interaction modes. mdpi.com

While general principles of intermolecular forces and the methodology of MD simulations are well-established, specific molecular dynamics studies focused on this compound have not been reported in the surveyed literature. Such research would be valuable for understanding its self-assembly behavior, for instance, in the formation of self-assembled monolayers on metal surfaces, a potential application for such disulfide-containing molecules.

Supramolecular Chemistry and Self Assembly of 4,4 Dithiobiscinnamic Acid

Non-Covalent Interactions Involving 4,4'-Dithiobiscinnamic Acid

The specific arrangement of functional groups in this compound, namely the carboxylic acid groups, aromatic rings, and the disulfide bridge, allows for a range of non-covalent interactions that are fundamental to its supramolecular behavior. These interactions, though individually weak, collectively govern the formation of stable, ordered structures.

Hydrogen Bonding Networks

The carboxylic acid moieties of this compound are primary sites for hydrogen bonding. In the solid state, analogous molecules such as 2,2'-dithiodibenzoic acid and its derivatives readily form robust hydrogen-bonded networks. iucr.orgnih.gov Typically, the carboxylic acid groups engage in strong O-H···O hydrogen bonds, often leading to the formation of dimeric structures or extended chains. vulcanchem.comrsc.org For instance, in cocrystals of 2,2'-dithiodibenzoic acid, the carboxylic acid groups have been observed to form hydrogen bonds with nitrogen-containing molecules, creating intricate one-dimensional zigzag chains. iucr.org It is highly probable that this compound exhibits similar behavior, with its carboxylic acid groups acting as both hydrogen bond donors and acceptors to create extensive networks that are a primary driving force for its self-assembly. The presence of these strong, directional interactions is a key factor in the formation of ordered supramolecular structures.

Host-Guest Chemistry and Complexation Studies

The structure of this compound, with its aromatic and carboxylic acid features, makes it a potential guest molecule in host-guest chemistry. The cinnamic acid moiety, in particular, can be encapsulated by various host molecules. Studies on cinnamic acid and its derivatives have demonstrated their ability to form inclusion complexes with cyclodextrins (CDs) and cucurbiturils (CBs). nih.govnih.govmdpi.comrsc.org

Theoretical and experimental studies on methoxy (B1213986) cinnamic acid derivatives with α-, β-, and γ-cyclodextrins have shown that the formation of these host-guest complexes is driven primarily by intermolecular hydrogen bonds between the hydroxyl groups of the cyclodextrin (B1172386) and the carboxylic group of the cinnamic acid derivative. nih.gov The orientation of the guest molecule within the host's cavity is crucial for the stability of the complex. nih.gov Similarly, cinnamic acid has been shown to form stable 1:1 host-guest complexes with cucurbit acs.orguril (CB7), with the encapsulation being influenced by pH. mdpi.com This body of research strongly suggests that this compound could also form stable inclusion complexes with various macrocyclic hosts, a property that could be exploited for applications such as enhancing solubility or controlling its aggregation behavior.

Host MoleculeGuest MoleculeKey InteractionReference
Cyclodextrins (α, β, γ)Methoxy Cinnamic Acid DerivativesHydrogen Bonding nih.gov
Cucurbit acs.orguril (CB7)Cinnamic AcidHost-Guest Interaction mdpi.com
Randomly Methylated β-CyclodextrinCinnamic AcidHost-Guest Interaction nih.gov

Supramolecular Assembly and Hierarchical Architectures

The interplay of the non-covalent interactions described above leads to the spontaneous organization of this compound molecules into larger, well-defined structures. This process of self-assembly can result in the formation of complex hierarchical architectures, such as gels and polymer networks.

Formation of Gels and Polymer Networks

The propensity of this compound to form extensive hydrogen-bonded networks, coupled with stabilizing π-π stacking interactions, makes it a candidate for forming supramolecular gels. Low-molecular-weight gelators (LMWGs) often rely on such non-covalent forces to create a three-dimensional network that can immobilize a solvent, leading to gel formation. rsc.orgnih.govresearchgate.net The formation of gels by aromatic dicarboxylic acids has been documented, where the self-assembly into fibrous networks is driven by hydrogen bonding and other intermolecular interactions. rsc.org Furthermore, derivatives of cinnamic acid have been successfully used to create chiral gelators, demonstrating the versatility of this molecular scaffold in forming gel-like materials. nih.gov The gelation process is often sensitive to external stimuli such as pH, temperature, or the presence of specific ions, making these materials "smart". rsc.orgmdpi.com

The disulfide bond in this compound also opens up the possibility of forming dynamic polymer networks. Aromatic disulfide-based vitrimers, for instance, exhibit both elasticity and reprocessability due to the associative exchange of the dynamic disulfide crosslinks. researchgate.net This dynamic nature allows the network to adapt and respond to external stimuli. While direct evidence for this compound forming such networks is not yet prevalent, the structural motifs present in the molecule are highly conducive to this type of supramolecular polymerization. The combination of strong, directional hydrogen bonds and dynamic disulfide linkages could lead to the formation of robust yet adaptable supramolecular polymer networks.

Controlled Self-Assembly in Solution and Solid State

The principles of crystal engineering suggest that molecules like this compound, which contain both carboxylic acid and disulfide functionalities, have the potential for controlled self-assembly. iitkgp.ac.insciencetechindonesia.com Carboxylic acids are known to form robust hydrogen-bonded dimers, a common and predictable supramolecular synthon. iitkgp.ac.inrsc.org In the solid state, these interactions can guide the formation of ordered crystalline structures. iitkgp.ac.indiva-portal.org The self-assembly process in solution is concentration-dependent; at lower concentrations, dimers or small oligomers may form, while higher concentrations can lead to the formation of larger aggregates or even hydrogels, driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.gov However, specific studies detailing the precise conditions (e.g., solvent, concentration, pH) for controlling the self-assembly of this compound into distinct architectures in either solution or the solid state are not presently documented.

Fabrication of Nanoscale Assemblies

The bottom-up fabrication of nanomaterials through the self-assembly of molecular building blocks is a cornerstone of nanotechnology. nsf.govnih.gov Molecules can be designed to spontaneously organize into ordered nanostructures such as nanofibers, nanotubes, and vesicles. nih.govnih.gov This process is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces. nsf.govsigmaaldrich.com While the structural motifs of this compound—a rigid aromatic core, carboxylic acid groups, and a disulfide bridge—suggest its potential as a building block for such nanoscale assemblies, there is no specific literature describing the successful fabrication or characterization of nanostructures derived from this compound.

Dynamic Supramolecular Systems

Dynamic supramolecular systems involve molecular components that can reversibly assemble and disassemble, often in response to external stimuli. numberanalytics.com This dynamism can be achieved through non-covalent interactions or dynamic covalent chemistry.

Dynamic Covalent Chemistry Approaches (e.g., Disulfide Exchange)

The disulfide bond within this compound is a prime candidate for dynamic covalent chemistry (DCC). uni-mainz.de Disulfide exchange reactions, which can be triggered by changes in redox environment, pH, or temperature, allow for the reversible cleavage and formation of covalent bonds. uni-mainz.dersc.org This property is fundamental to creating covalent adaptable networks (CANs), which are polymers that can be reprocessed, repaired, or recycled. uni-mainz.dersc.org While the concept of using disulfide exchange in dynamic materials is well-established, specific research demonstrating the application of this compound in such dynamic covalent systems or networks has not been reported.

Responsive Supramolecular Systems

Stimuli-responsive materials can change their properties in response to external triggers like pH, light, or temperature. numberanalytics.comtue.nl The carboxylic acid groups in this compound could confer pH-responsiveness, as their protonation state and, consequently, their hydrogen-bonding ability would change with pH. numberanalytics.com This could be used to trigger the assembly or disassembly of supramolecular structures. Similarly, the disulfide bond could impart redox-responsiveness. Despite this potential, there are no available studies that have specifically investigated or characterized this compound as part of a responsive supramolecular system.

Molecular Recognition Studies

Molecular recognition involves the specific binding of a host molecule to a guest. This is a central concept in supramolecular chemistry with applications in sensing and separation. diva-portal.org

Anion Recognition by Carboxylic Acid Functionalities

The carboxylic acid groups of this compound could potentially act as hydrogen-bond donors for the recognition of anions. chemrxiv.orgmdpi.com The design of synthetic receptors for anions is an active area of research, with applications in detecting environmental pollutants or biological analytes. chemrxiv.orgfrontiersin.org Highly acidic hydrogen bond donors are often employed in colorimetric sensors for basic anions. chemrxiv.org While the principle is sound, no experimental data, such as binding constants or selectivity studies, have been published to confirm or quantify the anion recognition capabilities of this compound.

Research Findings on the Chiral Recognition Properties of this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scholarly articles and scientific databases, no specific research detailing the chiral recognition phenomena of the chemical compound This compound has been identified. The investigation was aimed at uncovering data related to its use in supramolecular chemistry and self-assembly for the purpose of distinguishing between chiral molecules.

The performed searches focused on the supramolecular chemistry, self-assembly, and potential applications in chiral material science of this compound. However, the search results did not yield any studies that specifically address its enantioselective capabilities or its interactions with chiral analytes. The existing literature extensively covers the broader fields of supramolecular chirality and chiral recognition, highlighting a variety of other compounds and materials used for these purposes. These include, but are not limited to, cyclodextrins, squaramides, metal-organic frameworks (MOFs), and various synthetic macrocycles.

The absence of specific data for this compound in the context of chiral recognition prevents the creation of a detailed scientific article as requested. The required sections and data tables concerning its chiral recognition phenomena cannot be populated without available research findings.

It is possible that the chiral recognition properties of this compound have not yet been a subject of published scientific inquiry, or that such research exists but is not indexed in the searched databases or is described under different chemical nomenclature. Therefore, at present, a scientifically accurate and informative article on the chiral recognition phenomena of this specific compound cannot be generated.

Applications in Materials Science Involving 4,4 Dithiobiscinnamic Acid

Incorporation into Advanced Polymer Systems

The integration of 4,4'-Dithiobiscinnamic Acid into polymer structures allows for the design of materials with tailored properties, including stimuli-responsiveness and self-healing capabilities. Its bifunctional nature, with two carboxylic acid groups, enables it to act as a monomer or a crosslinking agent in polymerization reactions.

Supramolecular Polymers Utilizing Disulfide and Carboxylic Acid Linkages

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, which allows them to exhibit dynamic and reversible properties. mdpi.comnih.gov The carboxylic acid groups of this compound are capable of forming strong, directional hydrogen bonds, which can drive the self-assembly of monomers into long, polymer-like chains.

In a manner analogous to polymers formed from thioctic acid, which also contains both a disulfide and a carboxyl group, this compound can create complex, interconnected networks. mappingignorance.org The carboxylic acid side chains can form hydrogen-bonded dimers, while the disulfide bonds can provide additional covalent linkages within the polymer backbone. mappingignorance.org This combination of dynamic non-covalent (hydrogen bonds) and reversible covalent (disulfide bonds) interactions can lead to materials with sophisticated properties like self-healing and high stretchability. mappingignorance.org The hierarchical nature of these bonds allows for energy dissipation under stress, contributing to the material's mechanical strength. mappingignorance.org

Interaction Type Role in Supramolecular Polymer Key Characteristics
Hydrogen Bonding Primary non-covalent linkage between carboxylic acid groupsDirectional, reversible with heat or solvent changes
Disulfide Bonds Reversible covalent linkage in the polymer backboneRedox-responsive, can be cleaved and reformed
Metal-Carboxylate Coordination Alternative cross-linking by adding metal ionsStronger than hydrogen bonds, tunable properties

Role in Crosslinking and Network Formation

Crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. ebeammachine.comspecialchem.com this compound is an effective crosslinking agent due to its dual carboxylic acid functionality and the presence of the disulfide bond.

The two carboxylic acid groups can react with polymers containing hydroxyl or amine groups (like polyvinyl alcohol or polyethylene (B3416737) imine) through esterification or amidation reactions, respectively, to form a stable, crosslinked network. nih.govmdpi.com The disulfide bond incorporated into the polymer network in this manner introduces a point of redox sensitivity.

Furthermore, the cinnamic acid moieties contain carbon-carbon double bonds that can undergo [2+2] photocycloaddition when exposed to UV light. rsc.org This reaction can be used to form or cleave crosslinks, allowing for photoreversible control over the polymer network's properties. The crosslink density, and therefore the material's rigidity and other properties, can be precisely tuned by controlling the crosslinking process. ebeammachine.comrsc.org

Functional Group Crosslinking Mechanism Resulting Network Property
Carboxylic Acids (x2) Esterification/Amidation with polymer chainsForms a stable, thermoset network. ebeammachine.com
Disulfide Bond Incorporation as a linkerIntroduces redox-responsiveness. nih.gov
Cinnamic Double Bonds [2+2] PhotocycloadditionAllows for photo-controlled crosslinking and reversibility. rsc.org

Hybrid Organic-Inorganic Materials Development

The compound's reactive groups facilitate the covalent linking of organic polymer systems with inorganic materials, leading to the creation of hybrid materials that combine the properties of both components.

Integration within Silica and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The choice of the organic linker is crucial as it determines the pore size, stability, and functionality of the resulting MOF. nih.gov Dicarboxylic acids are among the most common organic linkers used for synthesizing MOFs. wikipedia.orgnih.gov

This compound, as a dicarboxylic acid, is a prime candidate for use as an organic linker in MOF synthesis. Its length and structure would influence the resulting framework's topology and porosity. nih.gov Crucially, incorporating this linker would imbue the MOF with redox-responsive capabilities due to the disulfide bond. This could allow for the controlled release of guest molecules stored within the MOF's pores by applying a reducing stimulus. While similar linkers like (E)-4,4′-stilbene dicarboxylic acid have been extensively studied, the disulfide-containing analogue offers a unique route to functional, stimuli-responsive frameworks. rsc.org

Material Type Role of this compound Potential Application
Metal-Organic Frameworks (MOFs) Redox-active organic linkerControlled gas storage/release, catalysis, sensing. wikipedia.org
Silica Materials Surface functionalization agentCreates hybrid materials with tailored surface chemistry. nih.gov

Functionalization of Nanomaterials

The surface functionalization of nanomaterials is essential for their application in fields ranging from biomedicine to catalysis, as it enhances stability, solubility, and targeting capabilities. frontiersin.orgmdpi.com this compound is an excellent molecule for this purpose.

The carboxylic acid groups can be used to anchor the molecule to the surface of metal oxide nanoparticles (e.g., iron oxide, titania) through strong coordinate bonds. nih.govkobv.de Alternatively, the disulfide bond can be chemically reduced to yield two thiol groups. These thiol groups form very strong bonds with the surfaces of noble metal nanoparticles, particularly gold (Au). mdpi.com This process allows for the creation of a self-assembled monolayer on the nanoparticle surface, introducing the cinnamic acid functionality for further reactions or to alter the particle's properties. This functionalization can improve the biocompatibility and enable the attachment of other molecules. frontiersin.orgucl.ac.uk

Redox-Responsive Materials Based on Disulfide Bonds

The disulfide bond (S-S) is a key functional group for designing stimuli-responsive materials, particularly for biomedical applications. nih.gov This bond is relatively stable under normal physiological conditions but can be readily cleaved in a reducing environment. d-nb.info

A significant application of this property is in creating materials that respond to the elevated levels of glutathione (B108866) (GSH), a natural antioxidant, found inside cells, especially cancer cells. metu.edu.trmdpi.com The concentration of GSH in the tumor microenvironment can be up to 1000 times higher than in the extracellular matrix. mdpi.com

When a material containing this compound as a linker or crosslinker is exposed to high GSH concentrations, the disulfide bonds are cleaved, breaking down the material's structure. d-nb.infomdpi.com This triggered disassembly can be used for various applications:

Drug Delivery: Nanocarriers crosslinked with disulfide bonds can encapsulate drugs. Upon entering a cancer cell, the high GSH level breaks the crosslinks, causing the carrier to disintegrate and release its therapeutic payload directly at the target site. nih.govd-nb.info

Smart Gels: Hydrogels crosslinked with disulfide bonds can transition from a gel to a solution state in the presence of a reducing agent, allowing for controlled release or degradability.

The redox-responsiveness of the disulfide bond is a central feature that makes this compound a valuable component in the design of smart materials for targeted therapies and other advanced applications. d-nb.info

Disulfide Cleavage and Formation for Dynamic Materials

Dynamic covalent chemistry is a cornerstone for the development of adaptive and responsive materials. It utilizes reversible chemical bonds that can break and reform under specific stimuli, blending the robustness of covalent polymers with the adaptability of supramolecular systems. zju.edu.cn The disulfide bond (S-S) is a prime example of a dynamic covalent bond, capable of undergoing exchange reactions under thermal, chemical (redox), or photolytic triggers. researchgate.net

The core principle involves the cleavage of the disulfide bond into reactive thiolates or thiyl radicals, which can then react with other thiols or disulfides to form new S-S linkages. This process, known as thiol-disulfide exchange or disulfide-disulfide metathesis, allows for the rearrangement of polymer network topology. researchgate.net This reversible bond exchange can transform a rigid, crosslinked thermoset into a malleable material that can be reprocessed, repaired, or recycled. zju.edu.cn

While specific research on this compound in this context is limited, its structure is inherently suited for creating dynamic materials. The central disulfide bond serves as the dynamic hinge. By incorporating this molecule as a crosslinker or monomer into a polymer network, the entire material can be endowed with dynamic properties. The application of a stimulus, such as a reducing agent (e.g., dithiothreitol) or UV light, could cleave the disulfide bonds, lowering the material's viscosity and allowing it to flow or change shape. Subsequent oxidation could then reform the disulfide crosslinks, locking in the new structure.

Table 1: Comparison of Dynamic Covalent Bonds for Smart Materials This table provides a general comparison of common dynamic bonds used in materials science.

Dynamic Bond TypeStimulus for ExchangeBond Energy (kJ/mol)Characteristics
Disulfide Redox, Heat, Light~240Reversible under mild conditions; common in biological systems. researchgate.net
Boronic EsterWater, pH, DiolsVariable (20-100)Fast exchange kinetics; sensitive to water.
Imine (Schiff Base)Water, pH~290Hydrolytically sensitive; exchange catalyzed by acid or base.
Diels-Alder AdductHeat~80-120Thermally reversible cycloaddition reaction.

Note: Data is generalized from materials science literature. Specific properties can vary significantly based on molecular structure and environmental conditions.

Self-Healing Polymers and Gels

The concept of self-healing materials, which can autonomously repair physical damage, is heavily reliant on the principles of dynamic chemistry. nims.go.jp Intrinsic self-healing polymers incorporate reversible bonds directly into their polymer backbone or crosslinks, allowing for repeated healing events. illinois.edu Disulfide bonds are a key functional group for imparting such intrinsic self-healing capabilities. nih.gov

When a polymer or gel containing disulfide crosslinks is cut or damaged, the dynamic nature of the S-S bonds can be harnessed to repair the fissure. Upon bringing the damaged surfaces into contact, a stimulus (such as heat or light) can initiate disulfide exchange reactions across the interface. utm.my This re-establishes covalent bonds between the fractured surfaces, restoring the material's mechanical integrity. The process is analogous to a zipper, where the disulfide bonds are the teeth that can be re-engaged.

This compound is a compelling candidate for designing self-healing systems.

Disulfide Crosslinking: It can be used as a crosslinker to create hydrogels or elastomers. Damage would break the polymer chains, but the disulfide bonds at the crosslinking points could rearrange and reform across the damaged interface to heal the material.

Dual-Mechanism Potential: The cinnamic acid groups offer a potential secondary healing mechanism. Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition upon exposure to UV light (>280 nm), forming cyclobutane (B1203170) rings. These dimers can be cleaved with shorter wavelength UV light (<260 nm). This photoreversible dimerization could be used in concert with disulfide exchange to create a multi-stimuli-responsive healing system.

Table 2: Research Findings on Disulfide-Based Self-Healing Hydrogels This table presents typical findings from research on hydrogels that use disulfide bonds for self-healing, illustrating the type of data expected from such studies.

Polymer SystemCrosslinker TypeHealing StimulusHealing Efficiency (%)Healing Time
Hyaluronic AcidCystamineReduction/Oxidation>9024 h
Poly(acrylamide)Bis(2-methacryloyloxyethyl) disulfidepH / Temperature~8512 h
GelatinOxidized GlutathioneNone (Autonomous)~956 h

Note: This table is illustrative, based on general findings in the field of self-healing hydrogels, as specific data for this compound-based gels is not available in the cited literature.

Functional Coatings and Surfaces

The modification of surfaces to impart specific functionalities is critical in fields ranging from biomedicine to electronics. mdpi.com this compound possesses ideal characteristics for use as a molecular linker in functional coatings, particularly on noble metal surfaces like gold.

The disulfide bond can be readily cleaved by chemical reduction to yield two thiol (-SH) groups. Thiol chemistry is widely used for surface modification because of the strong, spontaneous covalent bond that forms between sulfur and gold atoms. mdpi.comnih.gov This allows for the creation of stable, well-organized self-assembled monolayers (SAMs).

By treating a gold surface with a solution of reduced this compound (which would be 4-mercaptocinnamic acid), a dense monolayer would form, anchored to the surface by the thiol group. This process would orient the molecules with the cinnamic acid portion pointing away from the surface. This exposed "tail" of the molecule contains a carboxylic acid group, which is readily available for further chemical modification. researchgate.netmdpi.com For example, peptides, proteins, or drug molecules could be attached to the surface via amide bond formation with the carboxylic acid. This creates a bio-functionalized surface suitable for applications like biosensors or targeted drug delivery platforms. mdpi.com

The cinnamic acid structure also provides rigidity and a defined distance from the surface, which can be crucial for ensuring that attached biomolecules retain their proper conformation and activity.

Catalysis and Reaction Mechanisms Utilizing 4,4 Dithiobiscinnamic Acid

Role as a Brønsted Acid Catalyst

4,4'-Dithiobiscinnamic acid and similar structures can function as Brønsted acids, which are substances capable of donating a proton (a hydrogen ion, H+) to another molecule. beilstein-journals.orgwikipedia.org This ability is fundamental to a class of chemical reactions known as acid catalysis. The catalytic activity of a Brønsted acid is directly related to its acid strength; a plot of the logarithm of the reaction rate constant against the logarithm of the ionization constant for a series of related acids often yields a straight line, a relationship known as the Brønsted catalysis equation. wikipedia.org This correlation implies that the energy required for the acid to dissociate is proportional to the energy barrier of the catalytic step. wikipedia.org Deviations from this linear relationship can indicate that the catalysts operate through different reaction mechanisms. wikipedia.org

Proton Donation Mechanisms in Organic Transformations

The core of Brønsted acid catalysis lies in the transfer of a proton to a substrate, which can initiate or accelerate a variety of organic transformations. beilstein-journals.org The mechanism often involves the formation of a more reactive intermediate. For instance, in the cracking of hydrocarbons, the initial step can be the formation of a penta-coordinated alkanium ion at a Brønsted acidic site. mdpi.com This unstable intermediate then decomposes into smaller, more stable molecules. mdpi.com The strength of the Brønsted acid can be a critical factor in determining the reaction's pathway and selectivity. nih.gov In some cases, strong acids lead to kinetically controlled products, while weaker acids may favor thermodynamically controlled products. nih.gov

The proton donation process is not always a simple, direct transfer. In some systems, particularly in biological and bio-inspired catalysts, the proton may be delivered through a more complex mechanism involving "proton courier" groups. nih.gov For example, in certain enzymes, the carboxylate side-chain of an amino acid residue can undergo rapid movements to shuttle a proton from the solvent to a buried active site. nih.gov This shuttling is often coupled to redox changes within the enzyme, demonstrating a sophisticated level of control over proton transfer. nih.gov

Homogeneous and Heterogeneous Acid Catalysis

Acid catalysis can be broadly categorized into two types: homogeneous and heterogeneous catalysis. chemguide.co.uk This classification is based on the physical phase of the catalyst relative to the reactants. chemguide.co.uksavemyexams.com

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants, for example, all are dissolved in the same solvent. savemyexams.combiodieselmagazine.com This often leads to high catalytic activity and selectivity due to the uniform distribution of the catalyst and the accessibility of its active sites. nih.gov A common example is the use of sulfuric acid in the esterification of carboxylic acids with alcohols in a liquid solution. savemyexams.combiodieselmagazine.com However, a significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products. nih.gov

Heterogeneous Catalysis: Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. chemguide.co.uksavemyexams.com A typical scenario is a solid catalyst used in a liquid or gaseous reaction mixture. biodieselmagazine.com The primary advantage of this approach is the ease of separating the catalyst from the products, which simplifies the process and allows for catalyst recycling. nih.gov The mechanism of heterogeneous catalysis typically involves several steps: adsorption of reactants onto the catalyst surface, reaction at the active sites, and subsequent desorption of the products. savemyexams.com Zeolites, which are solid aluminosilicates with well-defined pore structures, are a classic example of heterogeneous acid catalysts. mdpi.comresearchgate.net Their acidic properties can be tailored by methods such as ion-exchange, which can create Brønsted acid sites. researchgate.net

Catalyst TypePhase Relationship with ReactantsAdvantagesDisadvantages
Homogeneous Same phase savemyexams.combiodieselmagazine.comHigh activity and selectivity nih.govDifficult catalyst separation nih.gov
Heterogeneous Different phase savemyexams.combiodieselmagazine.comEasy catalyst separation and recycling nih.govPotentially limited activity and selectivity nih.gov

Supramolecular Catalysis Using this compound Analogues

Supramolecular catalysis is a field inspired by the highly efficient and selective catalytic processes found in biological systems, such as enzymes. wikipedia.org It leverages non-covalent interactions—like hydrogen bonding and hydrophobic forces—to assemble catalyst systems that can bind a substrate and facilitate its transformation. wikipedia.orgbhu.ac.in This approach aims to create simpler, more robust mimics of complex enzymes. wikipedia.org The process generally involves two key steps: the binding of the substrate to the supramolecular host and the subsequent chemical transformation of the bound guest molecule. bhu.ac.in

Recognition-Driven Catalysis

A cornerstone of supramolecular catalysis is molecular recognition, where the catalyst is designed to selectively bind a specific substrate. wikipedia.orgbhu.ac.in This binding event brings the substrate into close proximity with the catalyst's reactive groups, effectively increasing the local concentration of the reactants and orienting them for a favorable reaction. bhu.ac.in The selectivity of the catalyst is determined by the complementarity in shape, size, and chemical properties between the host and the guest. For instance, macrocyclic compounds have been shown to bind specific substrates, leading to significant rate enhancements and even chiral discrimination in reactions. bhu.ac.in The catalytic process can be regulated by external factors, such as the addition of molecules or ions that compete for the binding site, thereby inhibiting the reaction. bhu.ac.innih.gov

Nanoconfinement Effects in Catalytic Reactions

When a reaction takes place within a nanosized space, such as the cavity of a supramolecular cage or the pores of a nanomaterial, the phenomenon of nanoconfinement can significantly influence the catalytic outcome. nih.govosti.gov This confinement can alter the properties of the reactants and intermediates, leading to changes in reaction rates and selectivity. osti.govnih.gov For example, the restricted environment can stabilize charged species or transition states, thereby lowering the activation energy of a reaction. wikipedia.orgosti.gov In some cases, nanoconfinement can even steer a reaction towards a different mechanistic pathway than the one observed in bulk solution. nih.gov The size of the nanopores can be a critical parameter, with optimal catalytic performance often observed at a specific pore size. nih.gov Furthermore, the local environment within the confined space, such as its hydrophobicity or the presence of specific functional groups, can be engineered to enhance catalytic activity. nih.govosti.gov

FeatureDescriptionImpact on Catalysis
Molecular Recognition Selective binding of a substrate by a supramolecular host. wikipedia.orgbhu.ac.inEnhances reaction rates and selectivity by bringing reactants together in an optimal orientation. bhu.ac.in
Nanoconfinement Reactions occurring within a nanosized space. nih.govosti.govCan stabilize transition states, alter reaction pathways, and increase local reactant concentrations. wikipedia.orgosti.govnih.gov
Catalyst Regulation Control of catalytic activity through external stimuli.Allows for the switching on/off of the catalytic process, mimicking biological regulation. nih.govaps.org

Redox Catalysis Involving the Disulfide Bridge

The disulfide bridge (-S-S-) is a key functional group that endows this compound with the potential to act as a redox catalyst. This capability is rooted in the reversible nature of the disulfide bond, which can undergo cleavage and formation through redox reactions, most notably via thiol-disulfide exchange. This process is fundamental in various biological systems for controlling protein structure and regulating enzyme activity. scienceinfo.com

The primary mechanism by which a disulfide-containing compound like this compound can participate in redox catalysis is through thiol-disulfide exchange. This reaction involves the interaction of a thiol (R-SH) with a disulfide bond (R'-S-S-R''). The thiolate anion (R-S⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bridge. This leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide (R-S-S-R') and a new thiolate (R''-S⁻).

In the context of catalysis, the disulfide bridge of this compound can be attacked by a substrate containing a thiol group. This initiates a cascade of exchange reactions, ultimately leading to the oxidized or reduced form of the substrate, while the catalyst can be regenerated in a subsequent step. The efficiency of this catalysis is influenced by several factors, including the redox potential of the disulfide bond, steric accessibility to the sulfur atoms, and the pH of the reaction medium, which affects the concentration of the reactive thiolate species. libretexts.orgnih.gov

The reversible nature of the disulfide bond makes this compound a suitable component for dynamic covalent chemistry (DCvC). wikipedia.orgmdpi.com In DCvC, reversible reactions are used to create adaptable systems and materials. The thiol-disulfide exchange is a prime example of a dynamic covalent reaction that can be triggered by changes in the redox environment or pH. mdpi.com This allows for the design of "smart" materials, such as self-healing polymers or responsive drug delivery systems, where the disulfide bond acts as a reversible linker.

Mechanisms of Acid-Catalyzed Reactions (e.g., Esterification, Hydrolysis)

The two carboxylic acid groups (-COOH) on the this compound molecule allow it to function as a Brønsted acid catalyst, donating protons to accelerate certain chemical reactions. This is particularly relevant for reactions such as esterification and the hydrolysis of esters.

Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)

Fischer esterification is the process of forming an ester from a carboxylic acid and an alcohol, using an acid catalyst. When this compound is used to catalyze this reaction, its carboxylic acid protons initiate the process. The mechanism is a sequence of protonation and deprotonation steps, which are all in equilibrium. Current time information in Bangalore, IN.nih.gov

The key roles of the acid catalyst are to activate the carbonyl group of the reacting carboxylic acid, making it a more potent electrophile, and to provide a pathway for the elimination of water, which is a poor leaving group in its unprotonated form (OH⁻). Current time information in Bangalore, IN.wikipedia.org Because this compound is a dicarboxylic acid, it can itself react with diols to form polyesters in a step-growth polymerization process. scienceinfo.comlibretexts.org

The general mechanism involves the following steps:

StepDescription
1. Protonation of Carbonyl The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.org
2. Nucleophilic Attack The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. Current time information in Bangalore, IN.
3. Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). nih.gov
4. Elimination of Water The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. wikipedia.org
5. Deprotonation A base (like a water molecule or the conjugate base of the catalyst) removes the proton from the protonated ester, yielding the final ester product and regenerating the acid catalyst. nih.gov

Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse reaction of Fischer esterification, where an ester is cleaved into a carboxylic acid and an alcohol in the presence of water and an acid catalyst. als-japan.comresearchgate.net The mechanism follows the same pathway as esterification but in reverse, driven by the presence of a large excess of water according to Le Châtelier's principle. nih.govresearchgate.net

The catalytic cycle begins with the protonation of the ester's carbonyl oxygen by a proton from this compound. This activation facilitates the nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the carboxylic acid and regeneration of the catalyst. libretexts.orgresearchgate.net

Advanced Research Directions and Future Perspectives for 4,4 Dithiobiscinnamic Acid

Development of Novel Derivatives with Tailored Functionalities

The inherent functionalities of 4,4'-Dithiobiscinnamic Acid—two carboxylic acid groups, a reducible disulfide bond, and two aromatic rings—provide multiple handles for chemical modification, opening the door to a wide array of derivatives with customized properties.

Future research will likely focus on the synthesis of novel derivatives by targeting these specific functional groups. The carboxylic acid groups can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a diverse range of molecular fragments. For instance, the synthesis of amides by reacting the carboxylic acid with various amines can introduce new functionalities and has been a successful strategy for modifying related compounds. researchgate.net The synthesis of such derivatives could follow established methods, such as those used for creating amides from carboxylic acids and 4-aminoantipyrine. researchgate.net

Moreover, the aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce substituents that can tune the electronic properties or solubility of the molecule. The synthesis of derivatives with substituted phenyl rings has been explored for other cinnamic acid esters to enhance their biological activities. oist.jp

The disulfide bond is a particularly interesting feature, as its reversible cleavage under reducing conditions allows for the development of stimuli-responsive materials. This property can be exploited to create derivatives that release a payload or change their properties in response to a specific biological environment.

The table below outlines potential derivatives of this compound and their prospective applications, based on synthetic strategies reported for analogous compounds. researchgate.netresearchgate.netoist.jpnih.gov

Derivative Class Synthetic Approach Potential Functionality Prospective Application
AmidesReaction of carboxylic acid with primary or secondary amines.Enhanced biological activity, altered solubility, introduction of specific binding sites.Drug delivery, biomaterials.
EstersEsterification of carboxylic acid with various alcohols.Prodrugs, modified release profiles, altered hydrophobicity.Pharmaceuticals, polymer chemistry.
Aromatic Ring Substituted AnalogsElectrophilic aromatic substitution on the phenyl rings.Tunable electronic properties, enhanced fluorescence, altered reactivity.Organic electronics, sensors.
Thiol-Ene "Click" ProductsReduction of disulfide to thiols followed by thiol-ene reaction.Covalent attachment to polymers or surfaces.Surface modification, hydrogel formation.

The development of these novel derivatives will be crucial for unlocking the full potential of this compound in a variety of advanced applications.

Integration into Multi-Component Supramolecular Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for the bottom-up construction of complex and functional materials. thno.org The self-assembly of molecules into well-defined architectures is a key principle in nature, and mimicking this process with synthetic components is a major goal of modern chemistry. nih.gov this compound is an excellent candidate for integration into multi-component supramolecular systems due to its ability to participate in a variety of non-covalent interactions.

The carboxylic acid groups can form strong hydrogen bonds, which can be used to direct the assembly of the molecules into one-, two-, or three-dimensional networks. The aromatic rings can engage in π-π stacking interactions, further stabilizing the resulting supramolecular structures. The disulfide bond, while primarily a covalent linkage, can also influence the packing of the molecules in the solid state.

A particularly promising avenue of research is the use of this compound in the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating the carboxylic acid groups to metal ions, it is possible to create highly ordered and porous materials with potential applications in gas storage, separation, and catalysis. The dynamic nature of the coordination bonds can also lead to materials that can adapt their structure in response to external stimuli. chemrxiv.org

The integration of this compound into multi-component systems, where it interacts with other molecular building blocks, could lead to the emergence of novel properties and functions. uni-regensburg.de For example, co-crystallization with other organic molecules could result in the formation of new crystalline phases with unique optical or electronic properties.

The table below summarizes the potential roles of this compound in various supramolecular systems.

Supramolecular System Key Interactions Potential Architecture Potential Application
Self-Assembled Monolayers (SAMs)Thiol-gold interaction (after reduction of disulfide).Ordered layers on gold surfaces.Biosensors, nanoelectronics.
Hydrogen-Bonded NetworksCarboxylic acid dimerization and other hydrogen bonds.Tapes, sheets, 3D networks.Crystal engineering, functional materials.
Metal-Organic Frameworks (MOFs)Coordination of carboxylates to metal ions.Porous crystalline frameworks.Gas storage, catalysis, separation.
Co-crystalsHydrogen bonding, π-π stacking with other molecules.Novel crystalline structures with tailored properties.Pharmaceuticals, nonlinear optics.

Exploration of Emerging Catalytic Applications

The field of catalysis is constantly seeking new ligands that can be used to create highly efficient and selective catalysts. catalysis.blog The structure of this compound, with its two carboxylic acid groups and a disulfide bridge, makes it a promising candidate for use as a ligand in coordination chemistry and catalysis.

The carboxylic acid moieties can act as binding sites for a wide range of metal ions, forming stable metal complexes. scirp.org The geometry of the ligand, with its two coordination sites separated by a flexible disulfide linker, could lead to the formation of unique coordination environments around the metal center. This, in turn, could influence the catalytic activity and selectivity of the resulting metal complex. mdpi.comnumberanalytics.com

One potential application is in oxidation catalysis, where metal complexes are often used to catalyze the oxidation of organic substrates. scirp.org The electronic properties of the ligand, which can be tuned by modifying the aromatic rings, could be used to modulate the redox potential of the metal center and thereby control the catalytic process.

Another area of interest is asymmetric catalysis, where chiral catalysts are used to produce enantiomerically pure compounds. While this compound itself is achiral, it could be used as a scaffold for the synthesis of chiral ligands. For example, chiral amines could be attached to the carboxylic acid groups to create a chiral environment around the metal center.

The table below outlines potential catalytic applications for metal complexes of this compound.

Catalytic Reaction Proposed Metal Role of this compound Potential Advantage
Alkene EpoxidationMo, VAs a ligand to stabilize the metal center and modulate its reactivity.High selectivity and activity.
C-C Coupling ReactionsPd, NiAs a ligand to facilitate oxidative addition and reductive elimination steps.Robust and tunable catalyst.
Asymmetric HydrogenationRh, RuAs a backbone for a chiral ligand to induce enantioselectivity.Access to enantiomerically pure products.
PolymerizationTi, ZrAs a ligand to control the polymerization process.Synthesis of polymers with specific properties.

Theoretical Validation of Experimental Phenomena

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. nih.govnih.gov Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and vibrational frequencies. lincodiagnostics.com These calculations can provide valuable insights into the relationship between the structure of a molecule and its properties, and can be used to guide the design of new materials and experiments.

For this compound, theoretical studies can play a crucial role in validating experimental observations and in predicting its behavior in different environments. For example, DFT calculations could be used to:

Predict the most stable conformation of the molecule: The flexibility of the disulfide bond and the two cinnamic acid arms means that the molecule can adopt a variety of conformations. DFT calculations can identify the lowest energy conformation and provide insights into the factors that stabilize it.

Simulate its vibrational spectra (IR and Raman): Comparing the calculated spectra with experimental data can help to confirm the structure of the molecule and to assign the observed vibrational modes.

Analyze its electronic structure and frontier molecular orbitals (HOMO and LUMO): This can provide information about its reactivity, its potential as an electron donor or acceptor, and its photophysical properties.

Model its interactions with other molecules and surfaces: This can be used to understand its self-assembly behavior and its binding to metal ions or biological targets. nih.gov

The table below lists key molecular properties of this compound that can be investigated using theoretical methods and the insights that can be gained.

Calculated Property Theoretical Method Insight Gained
Optimized Molecular GeometryDFTPrediction of bond lengths, bond angles, and dihedral angles in the lowest energy conformation.
Vibrational FrequenciesDFTAssignment of experimental IR and Raman spectra; understanding of molecular vibrations.
Frontier Molecular Orbitals (HOMO/LUMO)DFTPrediction of reactivity, electronic transitions, and charge transfer properties.
Molecular Electrostatic Potential (MEP)DFTIdentification of electrophilic and nucleophilic sites; prediction of intermolecular interactions.
Binding EnergiesDFT, Molecular DockingUnderstanding the strength of interactions with metal ions, surfaces, or biological receptors.

By combining experimental studies with theoretical calculations, a deeper understanding of the fundamental properties of this compound can be achieved, which will be essential for its rational design and application in advanced technologies.

Q & A

Q. What systematic approaches validate the reproducibility of this compound’s bioactivity in cellular assays?

  • Methodological Answer :
  • Blind Testing : Assign coded samples to eliminate bias in viability assays (e.g., MTT) .
  • Positive/Negative Controls : Use ascorbic acid (antioxidant) and H₂O₂ (oxidant) to benchmark activity .
  • Data Transparency : Publish raw datasets and analysis scripts in open repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.